2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-Amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447) is a vinylogous urea derivative characterized by a cycloheptathiophene core with a carboxamide group at position 3 and an amino group at position 2. This compound has been identified as a moderately potent allosteric inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT), with an IC50 of 2.0 µM against HIV-1 RNase H . Its mechanism involves destabilizing the p51/p66 subunit interface of RT, as shown by protein footprinting and mutagenesis studies .
Properties
IUPAC Name |
2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-13-11(14)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCOFFXMUSTGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386156 | |
| Record name | 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301321-97-1 | |
| Record name | 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via Knoevenagel condensation between cycloheptanone and N-methyl cyanoacetamide, forming an α,β-unsaturated intermediate. Subsequent cyclization with sulfur generates the thiophene ring. Key parameters include:
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Solvent System : Ethanol or aqueous mixtures with triethylamine (5–10 mol%) enhance reactivity and yield.
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Temperature : Room temperature to 80°C, depending on the electron-withdrawing nature of substituents.
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Sulfur Source : Elemental sulfur (1.2–1.5 equivalents) ensures complete cyclization.
A representative procedure involves refluxing cycloheptanone (1.0 equiv), N-methyl cyanoacetamide (1.1 equiv), and sulfur (1.3 equiv) in ethanol with diethylamine (0.1 equiv) for 6–12 hours. The product precipitates upon cooling, yielding 45–55% after recrystallization from ethyl acetate/hexane.
Functionalization of preformed 2-aminothiophene cores enables precise introduction of the N-methyl carboxamide group. This two-step approach avoids side reactions associated with direct alkylation.
Intermediate Synthesis: 2-Amino-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylic Acid
The carboxylic acid intermediate is prepared via hydrolysis of the ethyl ester derivative under acidic conditions (e.g., HCl in dioxane). Subsequent coupling with methylamine using carbodiimide reagents (EDC/HOBt) yields the target carboxamide.
Coupling Conditions
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Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), and methylamine hydrochloride (1.5 equiv) in DMF.
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Yield : 60–68% after purification by flash chromatography (CHCl₃/MeOH 9:1).
Modified Knoevenagel-Thiophene Cyclization
Alternative routes employ modified Knoevenagel conditions to assemble the thiophene scaffold before introducing the N-methyl group.
Stepwise Cyclization and Alkylation
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Knoevenagel Adduct Formation : Cycloheptanone and cyanoacetic acid react in toluene with piperidine acetate to form the α,β-unsaturated nitrile.
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Thiophene Cyclization : Treatment with hydrogen sulfide (H₂S) in pyridine at 100°C for 8 hours affords 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile.
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Nitrile Hydrolysis and Methylation : The nitrile is hydrolyzed to the carboxylic acid (H₂SO₄/H₂O) and subsequently coupled with methylamine via mixed anhydride methods (ClCO₂Et, N-methylmorpholine).
Comparative Analysis of Synthetic Routes
Analytical Characterization and Validation
Synthetic batches are validated via:
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¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 5.5–6.0 ppm), and cycloheptane CH₂ (δ 1.5–2.8 ppm).
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HPLC Purity : ≥95% using C18 columns (acetonitrile/water gradient).
Industrial-Scale Considerations
For kilogram-scale production, the Gewald reaction is preferred due to lower operational costs. Critical adjustments include:
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NSC727448 (N-[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide)
NSC727448, another vinylogous urea, shares structural similarities with NSC727447 but replaces the cycloheptathiophene core with a dimethylthiophene ring and introduces a furancarboxamide substituent. Despite these differences, it exhibits comparable RNase H inhibitory activity (IC50 = 3.2 µM) and similarly targets the p51 thumb subdomain . Both compounds are mutually exclusive with active-site inhibitors like β-thujaplicinol, confirming their allosteric mode of action .
Key Distinction : NSC727448’s furan moiety may enhance solubility but reduces binding specificity compared to the cycloheptathiophene scaffold of NSC727447 .
ACS03 (2-((6-Chloro-2-methoxyacridin-9-yl)amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile)
ACS03 incorporates an acridine group fused to the cycloheptathiophene core, enabling DNA intercalation. Unlike NSC727447, ACS03 demonstrates antitumor activity, selectively inhibiting HCT-116 colon carcinoma cells (IC50 = 23.11 µM) without cytotoxicity to non-tumor cells . The acridine moiety confers DNA-binding properties, diverging from the RNase H inhibition profile of NSC727445.
Structural Impact : The carbonitrile group at position 3 and acridine substitution likely enhance DNA interaction but eliminate RNase H targeting .
Ethyl 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6)
This ester derivative replaces the N-methylcarboxamide group of NSC727447 with an ethyl ester. While it lacks RNase H inhibitory activity, it serves as a precursor in Gewald reactions for synthesizing thienopyrimidine derivatives . The ester group improves synthetic versatility but reduces target affinity compared to carboxamide derivatives.
Functional Trade-off : Ester derivatives prioritize ease of chemical modification over biological activity .
T187 (N-(5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide)
T187 shares the cycloheptathiophene scaffold but replaces the 3-carboxamide with a benzamide group. Unexpectedly, it inhibits AKT1 (IC50 = 11.4 µM) rather than its original target, p38 MAPK . This highlights how minor substituent changes can shift biological targets entirely.
Key Insight : The benzamide group may alter hydrogen-bonding interactions, redirecting activity toward AKT1 .
Influenza-Targeting Derivatives (Compounds 7, 8, 9)
Derivatives such as 2-[(2-Chloro-4-fluorobenzoyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 7) feature aromatic acyl groups and pyridinyl substitutions. These modifications confer anti-influenza activity by disrupting viral polymerase assembly . Unlike NSC727447, these compounds prioritize bulkier substituents for protein-protein interaction disruption.
Design Strategy : Aromatic acyl groups enhance hydrophobic interactions with influenza polymerase subunits .
Comparative Data Table
Biological Activity
The compound 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : C12H15N2OS
- Molecular Weight : 225.31 g/mol
- CAS Number : 301321-97-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the cyclohepta[b]thiophene structure. Specifically, a related compound demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Compound 17
In a study evaluating several cyclohepta[b]thiophene derivatives, Compound 17 , which shares structural similarities with this compound, exhibited:
- GI50 Values :
- A549 (lung cancer): 2.01 µM
- OVACAR-4 (ovarian cancer): 2.27 µM
- CAKI-1 (kidney cancer): 0.69 µM
- T47D (breast cancer): 0.362 µM
These results indicate that the compound not only inhibits cell growth effectively but also shows minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
The mechanism underlying the anticancer activity of these compounds appears to involve:
- Cell Cycle Arrest : Induction of G2/M phase accumulation in treated cells.
- Apoptosis Induction : Activation of caspases (3, 8, and 9), indicating early apoptosis.
- Tubulin Polymerization Inhibition : Similar to known antimitotic agents like nocodazole .
Antimicrobial Activity
The biological activity of cyclohepta[b]thiophenes extends beyond anticancer effects; they also exhibit antimicrobial properties.
Antimicrobial Efficacy
In a related study focusing on antimicrobial activity, derivatives similar to this compound were tested against various pathogens:
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| - | Candida albicans | 0.83 |
These results indicate that certain derivatives possess potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
